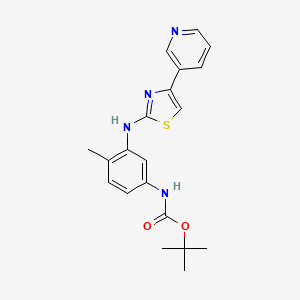
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a pyridinyl thiazole moiety, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3-nitrophenylamine with 4-(pyridin-3-yl)thiazol-2-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to amines or alcohols .
Scientific Research Applications
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyl thiazole moiety is particularly important for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
4-methyl-3-nitrophenylamine: A precursor in the synthesis of the target compound.
4-(pyridin-3-yl)thiazol-2-amine: Another precursor with similar structural features.
Uniqueness
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C20H22N4O2S/c1-13-7-8-15(22-19(25)26-20(2,3)4)10-16(13)23-18-24-17(12-27-18)14-6-5-9-21-11-14/h5-12H,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
HLVZNOCHLJEKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)
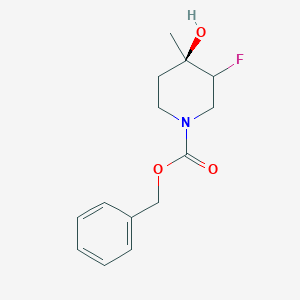
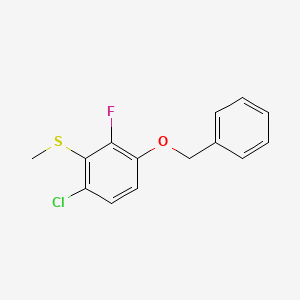
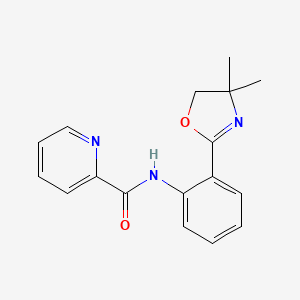
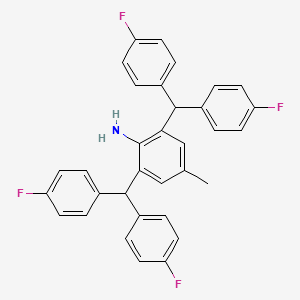
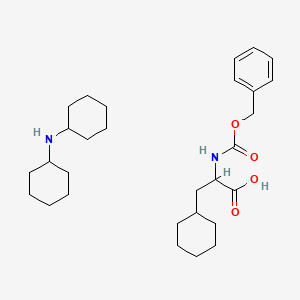
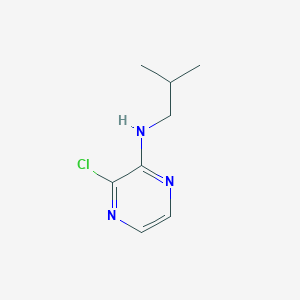
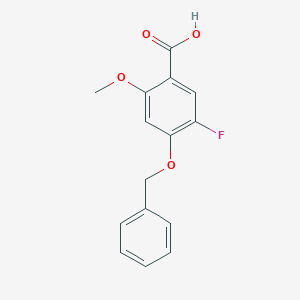

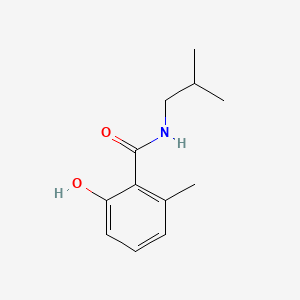
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
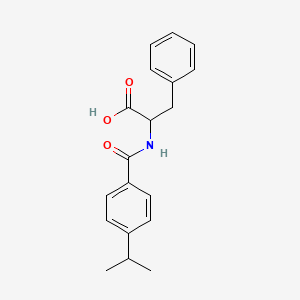
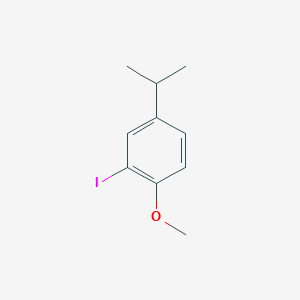
![Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B14774454.png)
